tert-butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate
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Overview
Description
tert-Butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate: is a compound that features a bicyclo[1.1.1]pentane core, which is known for its unique three-dimensional structure. This compound is of interest due to its potential applications in drug discovery and materials science, where the bicyclo[1.1.1]pentane motif can enhance the potency, selectivity, and pharmacokinetic profile of drug-like compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common approach is to start with a bicyclo[1.1.1]pentane derivative and introduce the tert-butyl carbamate group through a series of reactions. These reactions often involve the use of reagents such as tert-butyl chloroformate and amines under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the bicyclo[1.1.1]pentane core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds .
Biology and Medicine: In biology and medicine, this compound is investigated for its potential as a bioisostere, which can replace aromatic rings in drug molecules to improve their properties. It has shown promise in enhancing the potency and selectivity of therapeutic agents .
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as liquid crystals and metal-organic frameworks, due to its rigid and three-dimensional structure .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate involves its interaction with molecular targets through its unique bicyclo[1.1.1]pentane core. This core can enhance the binding affinity and selectivity of the compound for specific targets, such as enzymes or receptors. The pathways involved in its action are still under investigation, but it is believed to modulate biological processes by altering the conformation and dynamics of target proteins .
Comparison with Similar Compounds
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate
- tert-Butyl (3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate
Uniqueness: tert-Butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate is unique due to the presence of the phenylethyl group, which can enhance its interactions with biological targets and improve its pharmacokinetic properties. This makes it a valuable compound for drug discovery and development .
Properties
CAS No. |
2768332-20-1 |
---|---|
Molecular Formula |
C18H25NO2 |
Molecular Weight |
287.4 |
Purity |
95 |
Origin of Product |
United States |
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